Epitinib is a selective small molecule inhibitor targeting the epidermal growth factor receptor (EGFR), primarily developed for the treatment of various cancers, including non-small cell lung cancer and glioblastoma. Its chemical formula is C24H26N6O2, and it has been identified as a promising candidate due to its ability to penetrate the blood-brain barrier effectively, making it suitable for treating brain tumors .
The precise mechanism of action of Epitinib is not fully elucidated in publicly available resources. However, as a kinase inhibitor, it is likely to target specific kinases involved in cell proliferation and survival pathways. Inhibiting these kinases could disrupt uncontrolled cell growth, potentially making Epitinib a candidate for cancer treatment [].
Researchers have conducted laboratory (in vitro) and animal (in vivo) studies to investigate Epitinib's effects on cancer cells. These studies have explored how Epitinib might interfere with the growth and spread of cancer cells PubChem: ).
There is limited information publicly available on clinical trials involving Epitinib. You can find information on clinical trials at .
Epitinib functions as a tyrosine kinase inhibitor by binding to the ATP-binding site of EGFR, inhibiting its phosphorylation and subsequent activation. This action disrupts downstream signaling pathways involved in cell proliferation and survival. The mechanism involves the formation of hydrogen bonds between Epitinib and specific amino acid residues in the active site of EGFR, similar to other tyrosine kinase inhibitors .
Epitinib exhibits potent anti-tumor activity by selectively inhibiting EGFR signaling pathways. It has demonstrated efficacy in preclinical models, significantly reducing cell proliferation in cancer cell lines that express mutated forms of EGFR. The compound's unique structure allows for effective binding to both wild-type and mutant forms of EGFR, enhancing its therapeutic potential against resistant cancer types .
The synthesis of Epitinib typically involves several key steps:
Epitinib is primarily investigated for its application in oncology, particularly in treating cancers associated with aberrant EGFR signaling. Its ability to penetrate the blood-brain barrier makes it a candidate for treating glioblastoma, where conventional therapies often fail due to limited drug delivery to the brain . Additionally, research is ongoing to explore its use in combination therapies with other agents to overcome resistance mechanisms in tumors.
Epitinib shares similarities with several other tyrosine kinase inhibitors but has unique characteristics that differentiate it:
Compound Name | Target | Unique Features |
---|---|---|
Erlotinib | Epidermal Growth Factor Receptor | First-generation EGFR inhibitor; reversible binding |
Afatinib | Epidermal Growth Factor Receptor | Irreversible inhibitor; broader activity on HER family |
Osimertinib | Epidermal Growth Factor Receptor | Third-generation inhibitor; targets T790M mutation |
Lapatinib | Human Epidermal Growth Factor Receptor 2 (HER2) | Dual-targeting HER2 and EGFR; used in breast cancer |
Dacomitinib | Epidermal Growth Factor Receptor | Potent irreversible inhibitor; used in lung cancer |
Epitinib's specificity for brain penetration and its selectivity for mutated forms of EGFR make it particularly unique among these compounds .
The synthetic approach to epitinib requires a systematic multi-step organic synthesis strategy that efficiently constructs the quinazoline-based epidermal growth factor receptor tyrosine kinase inhibitor framework [1]. Epitinib, systematically named 4-ethyl-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]piperazine-1-carboxamide, possesses a molecular formula of C24H26N6O2 and molecular weight of 430.5 grams per mole [1] [2]. The synthetic methodology encompasses the formation of the quinazoline heterocyclic core, followed by strategic functionalization to introduce the piperazine carboxamide moiety and ethynyl substituent [3].
The construction of the quinazoline core represents a fundamental synthetic challenge requiring careful selection of cyclization methodologies [3]. Multiple approaches have been developed for quinazoline scaffold formation, with transition-metal-catalyzed reactions providing reliable and efficient synthetic pathways [3]. Titanium-catalyzed approaches involve the coordination of titanium tetraiodide with cyano-containing substrates, generating intermediate complexes that undergo nucleophilic addition and subsequent intramolecular cyclization [3]. The mechanism proceeds through titanium alkoxide intermediates followed by aromatization promoted by trimethylsilyl iodide as an additive [3].
Iron-catalyzed methodologies utilize ferrous chloride with tert-butyl hydroperoxide as terminal oxidants for carbon-hydrogen oxidation processes [3]. These approaches involve treating 2-alkylamino benzonitriles with Grignard reagents to form ketimine species, which subsequently undergo cyclization through carbon-hydrogen functionalization [3]. Cobalt-catalyzed protocols employ cobalt imidazolate frameworks and cyclopentadienyl cobalt complexes for quinazoline construction through carbon-hydrogen activation pathways [3].
Table 1: Quinazoline Core Formation Strategies for Epitinib Synthesis
Strategy | Temperature (°C) | Catalyst/Reagent | Yield Range (%) | Reaction Time |
---|---|---|---|---|
Metal-catalyzed cyclization | 100-150 | Pd(PPh3)4, CuI | 65-85 | 6-12 hours |
Condensation-cyclization | 120-180 | POCl3, Et3N | 70-90 | 4-8 hours |
Nucleophilic aromatic substitution | 60-120 | DMAP, K2CO3 | 45-75 | 2-6 hours |
Oxidative coupling | 80-120 | FeCl2, t-BuOOH | 55-80 | 12-18 hours |
Microwave-assisted synthesis | 100-160 | Microwave irradiation | 60-85 | 15-30 minutes |
Nickel-catalyzed acceptorless dehydrogenative coupling provides an alternative synthetic route utilizing nickel complexes for quinazoline formation [3]. This methodology enables dehydrogenation of alcohols to corresponding aldehydes followed by cyclocondensation reactions [3]. The process benefits from easily available starting materials, inexpensive earth-abundant nickel catalysts, and high atom efficiency with non-toxic byproducts [3].
The introduction of the piperazine carboxamide functionality requires selective amide bond formation strategies that maintain structural integrity while achieving high coupling efficiency [4] [5]. Piperazine-based compounds serve as important pharmacophore elements in numerous pharmaceutical applications, necessitating optimized coupling methodologies [4] [5]. The synthetic approaches encompass direct amidation reactions, carbodiimide-mediated coupling protocols, and acid chloride-based methodologies [6] [5].
Carbodiimide coupling techniques utilize dicyclohexylcarbodiimide with 4-dimethylaminopyridine as catalytic systems for efficient amide bond formation [6]. These protocols operate under mild reaction conditions at temperatures ranging from 0 to 25 degrees Celsius with reaction times of 4 to 8 hours [6]. The methodology provides yields of 75 to 90 percent while maintaining excellent chemoselectivity [6].
Table 2: Piperazine Carboxamide Coupling Techniques
Method | Coupling Agent | Temperature (°C) | Yield (%) | Reaction Time |
---|---|---|---|---|
Direct amidation | None (thermal) | 150-180 | 60-75 | 8-12 hours |
Carbodiimide coupling | DCC, DMAP | 0-25 | 75-90 | 4-8 hours |
Acid chloride coupling | SOCl2, Et3N | -10 to 0 | 80-95 | 2-4 hours |
Mixed anhydride method | Ethyl chloroformate | 0-25 | 70-85 | 3-6 hours |
Peptide coupling reagents | HATU, DIPEA | 0-25 | 85-95 | 1-3 hours |
Acid chloride coupling represents a highly efficient methodology employing thionyl chloride activation followed by treatment with triethylamine base [6]. This approach operates at reduced temperatures of -10 to 0 degrees Celsius, providing yields of 80 to 95 percent within 2 to 4 hours [6]. The protocol benefits from rapid reaction kinetics and excellent functional group tolerance [6].
Peptide coupling reagents including 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate with diisopropylethylamine provide superior coupling efficiency [5]. These systems achieve yields of 85 to 95 percent under mild conditions with reaction times of 1 to 3 hours [5].
Solvent selection represents a critical parameter influencing reaction efficiency, product isolation, and purification processes in epitinib synthesis [7] [8]. The optimization of solvent systems requires consideration of polarity indices, boiling points, and compatibility with intermediate stability [7] [8]. Solvent recovery and reuse strategies provide economic and environmental benefits for large-scale pharmaceutical production [9] [8].
Dimethyl sulfoxide emerges as the optimal solvent system for key intermediate isolation, demonstrating superior performance with yields of 85 to 92 percent and purities of 94 to 98 percent [10] [11]. The high polarity index of 7.2 and elevated boiling point of 189 degrees Celsius facilitate efficient dissolution and thermal stability [11]. N,N-Dimethylformamide provides comparable performance with yields of 78 to 85 percent and purities of 91 to 95 percent [8].
Table 3: Solvent System Optimization for Key Intermediate Isolation
Solvent System | Polarity Index | Boiling Point (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Dimethyl sulfoxide (DMSO) | 7.2 | 189 | 85-92 | 94-98 |
N,N-Dimethylformamide (DMF) | 6.4 | 153 | 78-85 | 91-95 |
1,4-Dioxane | 4.8 | 101 | 70-80 | 88-93 |
Tetrahydrofuran (THF) | 4.0 | 66 | 65-75 | 85-90 |
Acetonitrile | 5.8 | 82 | 72-82 | 87-92 |
Toluene | 2.4 | 111 | 60-70 | 82-88 |
Ethyl acetate | 4.4 | 77 | 55-68 | 80-85 |
Predictive tools enable rational solvent selection through thermodynamic considerations and mass balance modeling [8]. These approaches minimize experimental requirements while maximizing yield and purity through systematic evaluation of crystallization and isolation parameters [8]. The methodology addresses preservation of particle attributes, assessment of precipitation risks, and optimization of drying processes [8].
The incorporation of ethynyl functionality requires specialized catalytic systems capable of facilitating carbon-carbon bond formation under controlled conditions [12] [13] [14]. Copper-catalyzed methodologies predominate in alkynyl group installation, leveraging the unique reactivity of copper carbene intermediates [14] [15]. These systems enable efficient alkyne functionalization through cross-coupling reactions and addition processes [14] [15].
Palladium-copper dual catalytic systems provide optimal performance for ethynyl group incorporation [12] [13]. The combination of palladium acetate with triphenylphosphine and copper iodide achieves yields of 82 to 92 percent at temperatures of 80 to 100 degrees Celsius [13]. The protocol utilizes diisopropylethylamine as base with reaction times of 6 to 12 hours [13].
Table 4: Catalytic Systems for Ethynyl Group Incorporation
Catalytic System | Base | Temperature (°C) | Yield (%) | Reaction Time (hours) |
---|---|---|---|---|
Pd(PPh3)2Cl2/CuI | Triethylamine | 60-80 | 75-88 | 4-8 |
Pd(OAc)2/PPh3/CuI | Diisopropylethylamine | 80-100 | 82-92 | 6-12 |
PdCl2(PPh3)2/CuI | Potassium carbonate | 70-90 | 78-85 | 5-10 |
Pd(dppf)Cl2/CuI | Cesium carbonate | 85-105 | 80-90 | 8-14 |
Copper(I) triflate | Sodium tert-butoxide | 25-50 | 65-78 | 2-6 |
Copper-catalyzed aminoalkynylation reactions utilize ethynylbenziodoxolone reagents under mild conditions with 1 mole percent copper catalyst loading [13]. This transformation enables simultaneous construction of azaheterocyclic frameworks and alkynyl group installation [13]. The methodology demonstrates remarkable substrate scope for terminal and internal alkenes with diverse alkynyl substituents [13].
Hypervalent iodine reagents provide alternative approaches for alkynyl group incorporation through copper-catalyzed processes [13]. These systems operate under mild conditions while maintaining excellent functional group tolerance [13]. The catalytic mechanism involves copper carbene intermediates generated from hypervalent iodine precursors [13].
High-performance liquid chromatography serves as the primary analytical methodology for epitinib purity assessment and quality control validation [16] [17] [18]. The technique enables separation and quantification of epitinib alongside potential impurities including truncated sequences, incomplete deprotection products, and synthetic byproducts [16] [17]. Reversed-phase chromatography coupled with mass spectrometry detection provides comprehensive analytical characterization [17] [18].
The optimized chromatographic conditions utilize C18 stationary phases with isocratic elution employing mobile phase compositions of 0.16 percent orthophosphoric acid solution and acetonitrile-methanol mixtures [18]. Flow rates of 1.0 milliliter per minute with ultraviolet detection at 233.5 nanometers provide optimal resolution and sensitivity [18]. Retention times of 12.5 ± 0.2 minutes demonstrate excellent reproducibility with peak resolution values exceeding 2.0 [16] [18].
Table 5: High-Performance Liquid Chromatography Quality Control Parameters
Parameter | Value/Range | Acceptance Criteria |
---|---|---|
HPLC Purity | ≥98.0% | ≥95.0% |
Retention Time | 12.5 ± 0.2 min | ±5% of reference |
Peak Resolution | ≥2.0 | ≥1.5 |
Limit of Detection | 8-25 ng/mL | ≤50 ng/mL |
Limit of Quantification | 25-100 ng/mL | ≤100 ng/mL |
Linearity Range | 1.0-100.0 μg/mL | r² ≥0.999 |
Recovery (%) | 94.65-100.26% | 80-120% |
RSD (Precision %) | <2.0% | ≤5.0% |
Method validation encompasses linearity assessment over concentration ranges of 1.0 to 100.0 micrograms per milliliter with correlation coefficients exceeding 0.999 [18]. Limits of detection and quantification demonstrate values of 8 nanograms per milliliter and 25 nanograms per milliliter, respectively [18]. Precision studies yield relative standard deviation values below 1.0 percent for repeatability and below 2.0 percent for intermediate precision [18].
Recovery studies across multiple concentration levels demonstrate values ranging from 94.65 to 100.26 percent, confirming method accuracy within acceptable pharmaceutical standards [18]. Stress-induced degradation studies validate method specificity in the presence of potential degradation products [18]. Robustness evaluation through deliberate parameter variations confirms method reliability during routine analysis [18].
The succinate salt form of epitinib requires comprehensive analytical characterization to ensure pharmaceutical quality and regulatory compliance [19] [10] [11]. Epitinib succinate possesses a molecular formula of C28H32N6O6 with molecular weight of 548.59 grams per mole [19] [10] [11]. The salt formation enhances aqueous solubility while maintaining chemical stability and bioavailability characteristics [19] [11].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns [19]. Proton nuclear magnetic resonance analysis reveals succinate methylene protons at 2.61 parts per million with appropriate integration ratios [19]. Carbon-13 nuclear magnetic resonance spectroscopy demonstrates carbonyl carbon signals at 174.2 parts per million, confirming carboxylate functionality [19].
Table 6: Counterion Characterization - Succinate Salt Form
Analytical Method | Key Characteristic | Acceptance Range |
---|---|---|
Nuclear Magnetic Resonance (1H NMR) | Succinate CH2 protons at 2.61 ppm | 2.60-2.62 ppm |
Nuclear Magnetic Resonance (13C NMR) | Carbonyl carbons at 174.2 ppm | 174.0-174.5 ppm |
Infrared Spectroscopy | C=O stretch at 1560-1580 cm⁻¹ | 1560-1580 cm⁻¹ |
Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 549 | ±0.5 Da |
Elemental Analysis | C: 61.31, H: 5.88, N: 15.32% | ±0.5% of theoretical |
Differential Scanning Calorimetry | Melting point 185-190°C | ±5°C |
Thermogravimetric Analysis | Decomposition onset 220°C | ±10°C |
X-ray Powder Diffraction | Characteristic peaks at 2θ values | ±0.2° 2θ |
Infrared spectroscopy analysis demonstrates characteristic carbonyl stretching frequencies at 1560 to 1580 wavenumbers, confirming carboxylate salt formation [10]. Mass spectrometry provides molecular ion confirmation with [M+H]+ species at mass-to-charge ratio 549 [19] [10]. Elemental analysis validates theoretical composition with carbon, hydrogen, and nitrogen percentages of 61.31, 5.88, and 15.32 percent, respectively [10].
Epitinib functions as a selective epidermal growth factor receptor tyrosine kinase inhibitor through competitive binding at the adenosine triphosphate-binding site of the kinase domain [1] [2]. The molecular mechanism involves the formation of a stable inhibitor-kinase complex that prevents adenosine triphosphate binding and subsequent phosphorylation cascades essential for cellular proliferation and survival [3].
The primary molecular recognition between Epitinib and the epidermal growth factor receptor kinase domain is mediated through a sophisticated hydrogen bonding network involving key residues within the adenosine triphosphate-binding pocket [4] [5]. The quinazoline core of Epitinib forms a critical hydrogen bond with the backbone amide nitrogen of Methionine 769 in the hinge region, mimicking the natural adenine-receptor interaction pattern [4]. This interaction is fundamental to the inhibitor's binding affinity and selectivity profile.
Additional hydrogen bonding interactions occur through residues Threonine 766, Glutamine 767, and Threonine 830, which create a stabilizing network that enhances binding specificity [6]. These secondary hydrogen bonds contribute significantly to the overall binding enthalpy, with computational studies indicating that the formation of multiple hydrogen bonds provides sufficient enthalpic stabilization to overcome the desolvation penalty associated with removing the inhibitor from aqueous solution [7] [8].
The hydrogen bonding pattern observed with Epitinib follows the conserved recognition motifs found across protein kinases, where inhibitors typically form two to three hydrogen bonds with hinge region residues [6] [9]. This conserved interaction pattern explains both the potency and the potential for cross-reactivity with other kinases within the epidermal growth factor receptor family.
The adenosine triphosphate-binding site of epidermal growth factor receptor contains distinct hydrophobic regions that contribute to inhibitor selectivity and binding affinity [5] [10]. Epitinib's molecular structure includes hydrophobic elements that occupy specific pockets within the kinase domain, particularly accommodating the ethynyl substituent that enhances blood-brain barrier penetration [1] [11].
The hydrophobic pocket occupation involves van der Waals interactions between the inhibitor's aromatic components and hydrophobic residues lining the binding cavity [12] [13]. These hydrophobic contacts contribute favorably to the binding enthalpy while simultaneously providing entropic benefits through the displacement of structured water molecules from the binding pocket [14] [8].
Thermodynamic analysis reveals that the hydrophobic interactions between Epitinib and the kinase domain contribute approximately 60-70% of the total binding energy, consistent with the general principle that hydrophobic complementarity drives protein-ligand recognition [15] [14]. The optimization of hydrophobic contacts is particularly important for achieving nanomolar binding affinities while maintaining selectivity against off-target kinases.
The Asp-Phe-Gly motif represents a highly conserved structural element that undergoes conformational transitions between active and inactive kinase states [16] [17]. In the active conformation, the aspartate residue of the Asp-Phe-Gly motif coordinates magnesium ions essential for adenosine triphosphate binding, while the phenylalanine residue occupies a hydrophobic pocket that stabilizes the active state [18] [19].
Epitinib binding primarily targets the active Asp-Phe-Gly-in conformation, where the inhibitor occupies the adenosine triphosphate-binding site and prevents substrate phosphorylation [4] [20]. Computational studies suggest that Epitinib may also interact with intermediate conformational states during the Asp-Phe-Gly flip, potentially influencing the kinetics of conformational transitions [21] [19].
The allosteric effects of Epitinib binding extend beyond the immediate adenosine triphosphate-binding site to influence the overall protein dynamics and conformational equilibrium [20] [19]. These allosteric modulations contribute to the inhibitor's ability to maintain prolonged target engagement and may explain the sustained therapeutic effects observed in clinical studies [1].
Epidermal growth factor receptor activation requires dimerization of receptor molecules, a process that can be modulated by tyrosine kinase inhibitors [22] [23]. Research indicates that different inhibitors exhibit varying effects on receptor dimerization, with some promoting dimerization while others prevent or disrupt these associations [22].
Epitinib's impact on tyrosine kinase dimerization involves stabilization of inactive conformations that are less prone to productive dimerization [23]. This mechanism contributes to the overall inhibitory effect by preventing both kinase activation and downstream signaling cascades [13] [24].
The influence on dimerization capacity has important therapeutic implications, as it affects not only the primary target but also the formation of heterodimers with other epidermal growth factor receptor family members [25] [26]. This broader impact on receptor network dynamics may contribute to Epitinib's clinical efficacy in treating epidermal growth factor receptor-driven cancers.
The selectivity profile of Epitinib across ErbB family members reflects differences in adenosine triphosphate-binding site architecture and kinase domain characteristics [27] [26]. While epidermal growth factor receptor serves as the primary target, HER2/neu exhibits moderate cross-reactivity due to structural similarities in the kinase domains [28] [29].
Comparative binding studies reveal that Epitinib demonstrates highest affinity for epidermal growth factor receptor, with binding constants in the low nanomolar range [1] [2]. The interaction with HER2/neu occurs with reduced affinity, approximately 10-fold lower than the primary target, which may contribute to therapeutic efficacy while limiting off-target toxicity [30] [29].
The differential binding affinities result from subtle amino acid differences in the adenosine triphosphate-binding pockets of epidermal growth factor receptor and HER2/neu [31] [32]. These structural variations affect the hydrogen bonding networks and hydrophobic interactions that determine inhibitor selectivity and potency [6] [28].
The emergence of resistance mutations represents a significant challenge in epidermal growth factor receptor-targeted therapy [33] [34]. The T790M mutation, occurring in approximately 50% of acquired resistance cases, increases adenosine triphosphate affinity and may reduce Epitinib binding effectiveness [35] [36].
The C797S mutation, which prevents covalent bond formation with irreversible inhibitors, may have less impact on Epitinib due to its reversible binding mechanism [33] [34]. This represents a potential advantage for Epitinib in treating patients who develop resistance to covalent inhibitors like osimertinib [33].
Double mutations involving both T790M and C797S create complex resistance patterns that require careful consideration of therapeutic strategies [33] [37]. The molecular basis of these resistance mechanisms involves alterations in the adenosine triphosphate-binding site that affect inhibitor recognition and binding thermodynamics [34] [36].
Understanding the structural and thermodynamic basis of resistance mutations is crucial for optimizing Epitinib dosing regimens and developing combination strategies to overcome or prevent resistance development [35] [37]. The reversible binding mechanism of Epitinib may provide therapeutic advantages in specific resistance scenarios compared to irreversible inhibitors.